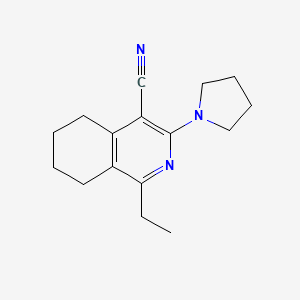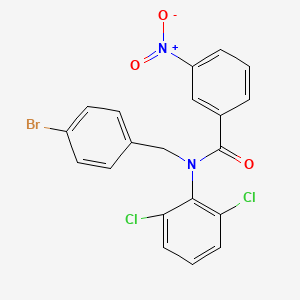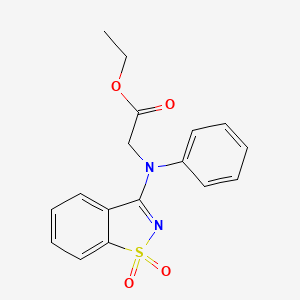![molecular formula C18H16N6OS B5530636 4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5530636.png)
4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a pyrazole ring, a triazole ring, and a thiol group. Pyrazole is a five-membered ring with two nitrogen atoms, and it is associated with different biological activities such as antimycobacterial, anti-inflammatory, anticancer, antimicrobial, antibacterial, and anti-tubercular . Triazole is another five-membered ring containing two carbon atoms and three nitrogen atoms, which is known for its use in various pharmaceuticals . The thiol group (-SH) is similar to the hydroxyl group (-OH) in alcohols, but contains a sulfur atom in place of the oxygen atom.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through condensation or substitution reactions . For example, a pyrazole compound can be synthesized through a nucleophilic substitution reaction of an oxazoline derivative .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. This structure can be confirmed using techniques such as NMR spectroscopy, MS data, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the thiol group might undergo oxidation reactions to form disulfides. The pyrazole and triazole rings might participate in various organic reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar thiol, pyrazole, and triazole groups might increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds containing the pyrazole moiety, like SCHEMBL18292568, have been reported to exhibit significant antimicrobial properties . This includes activity against a range of bacteria and fungi, making them valuable for the development of new antibiotics and antifungal agents. The ability to combat resistant strains of microbes is particularly crucial in the face of rising antibiotic resistance.
Anticancer Research
The triazole and pyrazole components of SR-01000254210 are known to possess antitumor activities . Research into this compound could lead to the development of novel chemotherapeutic agents that target specific cancer cells with reduced side effects compared to traditional chemotherapy.
Antileishmanial and Antimalarial Applications
Studies have shown that pyrazole derivatives can have potent antileishmanial and antimalarial activities . These properties make SR-01000254210 a candidate for the development of new treatments for leishmaniasis and malaria, which are significant health concerns in many parts of the world.
Anti-inflammatory and Analgesic Effects
The structural features of 4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol suggest potential anti-inflammatory and analgesic effects . This could be explored for the creation of new non-steroidal anti-inflammatory drugs (NSAIDs) that offer pain relief with fewer gastrointestinal side effects.
Antidiabetic Potential
Imidazole and pyrazole cores are often found in compounds with antidiabetic properties . Investigating SR-01000254210-1 in this context could contribute to the discovery of new medications that help manage blood sugar levels more effectively in diabetic patients.
Sensor Development and Photonic Applications
The compound’s structure indicates potential use in the development of sensors and photonic devices . Its ability to form donor-acceptor chromophores could be utilized in creating materials for optical sensing, photodynamic therapy, and other applications in the field of material science.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS/c1-12-15(13(2)23(22-12)14-7-4-3-5-8-14)11-19-24-17(20-21-18(24)26)16-9-6-10-25-16/h3-11H,1-2H3,(H,21,26)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMROMNUWQCXLN-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3C(=NNC3=S)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3C(=NNC3=S)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5530572.png)
![2-allyl-9-(3-hydroxy-4-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5530574.png)
![5-chloro-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5530582.png)
![2-{2-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]-2-oxoethyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B5530585.png)


![N-[2-(aminocarbonyl)phenyl]nicotinamide](/img/structure/B5530603.png)
![9-L-norvalyl-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5530610.png)

![2-[(2-aminophenyl)thio]-N,N-diethylacetamide](/img/structure/B5530629.png)
![8-(6-methyl-3-pyridazinyl)-1-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}-1,8-diazaspiro[4.5]decane](/img/structure/B5530632.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)cyclopropanecarboxamide](/img/structure/B5530640.png)
